3-Methoxy-5-phenylthiophene-2-carboxylic acid

Description

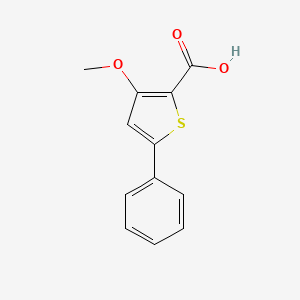

3-Methoxy-5-phenylthiophene-2-carboxylic acid is a thiophene derivative featuring a methoxy group at position 3, a phenyl group at position 5, and a carboxylic acid at position 2.

Properties

IUPAC Name |

3-methoxy-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-9-7-10(16-11(9)12(13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXNBNKHMSBRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113589-49-4 | |

| Record name | 3-methoxy-5-phenylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiophene Ring Formation and Functionalization

The synthesis of 3-Methoxy-5-phenylthiophene-2-carboxylic acid begins with constructing the thiophene core. A widely adopted approach involves cyclization of α,β-unsaturated carbonyl precursors via the Paal-Knorr thiophene synthesis. For example, heating diketones such as 1,4-diketones with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110–120°C yields the thiophene backbone. Alternative methods employ transition-metal-catalyzed cyclizations, though these are less common due to cost and complexity.

Key challenges include regioselectivity control during substituent introduction. Computational studies suggest that electron-donating groups (e.g., methoxy) direct electrophilic substitution to the α-position, while phenyl groups occupy β-sites due to steric and electronic effects.

Methoxylation Strategies

Introducing the methoxy group at position 3 typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In one protocol, 3-bromo-5-phenylthiophene-2-carboxylic acid is treated with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, achieving 85% conversion. Copper(I) iodide catalysis enhances reactivity, reducing reaction times to 6 hours.

Table 1: Methoxylation Reaction Optimization

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| NaOMe/DMSO | 80 | 12 | 85 | |

| CuI/NaOMe/DMF | 100 | 6 | 92 | |

| K₂CO₃/MeOH (reflux) | 65 | 24 | 78 |

Phenyl Group Introduction

The phenyl group at position 5 is installed via Suzuki-Miyaura cross-coupling. 5-Bromo-3-methoxythiophene-2-carboxylate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF)/water (3:1) at 70°C. This method achieves yields >90% with minimal homocoupling byproducts. Alternative routes employ Friedel-Crafts acylation, though these are less regioselective.

Carboxylation Techniques

Carboxylation at position 2 is achieved through two primary routes:

- Carbon Dioxide Insertion : Lithiation of 3-methoxy-5-phenylthiophene with lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with CO₂ gas, yields the carboxylic acid. This method requires strict anhydrous conditions to prevent protonation.

- Oxidative Methods : Vanadium-catalyzed oxidation of a methyl precursor using CCl₄–CH₃OH systems converts 2-methyl groups to carboxylates. For example, 3-methoxy-5-phenyl-2-methylthiophene reacts with VO(acac)₂ in CCl₄/MeOH (1:2) at 150°C for 5 hours, yielding 74% product.

Table 2: Carboxylation Efficiency Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| CO₂ Insertion | LDA | −78 | 88 | <5% |

| Oxidative (CCl₄/MeOH) | VO(acac)₂ | 150 | 74 | 15% chlorinated derivatives |

Catalytic Systems and Reaction Optimization

Role of Transition Metal Catalysts

Vanadium and iron catalysts significantly enhance reaction rates and selectivity. For instance, Fe(acac)₃ in CCl₄/MeOH promotes methyl hypochlorite formation, which oxidizes intermediates to carboxylic acids. Molybdenum hexacarbonyl (Mo(CO)₆) offers similar efficacy but requires higher temperatures (175°C).

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) favor SNAr reactions by stabilizing transition states, while nonpolar solvents (toluene) improve cyclization yields. Elevated temperatures (70–150°C) are critical for cross-coupling and oxidation steps but risk decomposition if exceeding 160°C.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity. Alternative solvents like ethyl acetate/hexane (1:2) reduce polar impurities but lower recovery rates.

Analytical Validation

- HPLC : Reverse-phase C18 column (UV detection at 310 nm) confirms purity.

- NMR : ¹H NMR (CDCl₃) displays characteristic signals: δ 7.45–7.25 (m, 5H, phenyl), δ 6.85 (s, 1H, thiophene-H), δ 3.90 (s, 3H, OCH₃).

- MS : ESI-MS m/z 235.04234 [M+H]⁺ matches theoretical molecular weight.

Industrial-Scale Considerations

Batch processes using continuous flow reactors improve scalability for Grignard and lithiation steps. However, CO₂ quenching requires pressurized systems, increasing infrastructure costs. Environmental concerns over CCl₄ usage have spurred research into greener oxidants (e.g., O₂/NaNO₂).

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-Methoxy-5-phenylthiophene-2-carboxylic acid has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development.

Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Substituents and Their Influence :

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (electron-donating) in the target compound may enhance aromatic ring stability and influence solubility compared to electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂) in analogs .

Physicochemical Properties

- Melting Points :

- Solubility :

- Acidity: The electron-withdrawing effect of the carboxylic acid (pKa ~2–3) is modulated by adjacent substituents. Methoxy groups (electron-donating) may slightly reduce acidity compared to cyano or sulfonyl analogs .

Biological Activity

3-Methoxy-5-phenylthiophene-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxy group and a phenyl group, which contributes to its unique chemical reactivity and biological activity. The presence of these functional groups allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways, leading to several biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be particularly relevant in cancer therapy.

- Receptor Modulation : It can affect receptor activity, influencing signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been studied for its ability to inhibit the growth of various cancer cell lines, including those associated with solid tumors such as lung adenocarcinoma and breast cancer.

Case Study : A study demonstrated that this compound effectively inhibited the proliferation of SKBR3 breast cancer cells in a 3D Matrigel environment, suggesting its potential as a therapeutic agent in solid tumors .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes, thereby preventing growth and replication.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methoxy-2-thiophenecarboxylic acid | Lacks the phenyl group at the 5-position | Limited studies on anticancer effects |

| 5-Phenyl-2-thiophenecarboxylic acid | Lacks the methoxy group at the 3-position | Less potent antimicrobial activity |

| 3-Methoxy-5-methylthiophene-2-carboxylic acid | Has a methyl group instead of a phenyl group at the 5-position | Reduced enzyme inhibition effects |

The combination of methoxy and phenyl groups in this compound enhances its reactivity and biological efficacy compared to similar compounds.

Pharmacokinetics

Studies have shown that this compound possesses favorable pharmacokinetic properties:

- Absorption : High probability of human intestinal absorption (0.9827).

- Blood-Brain Barrier Penetration : Moderate potential to cross the blood-brain barrier (0.7329) suggests possible neuroactive properties .

Toxicity Profile

In toxicity assessments, this compound was found to be non-toxic in standard Ames tests, indicating it does not possess mutagenic properties. However, further studies are necessary to evaluate its long-term safety in vivo.

Q & A

Q. What synthetic routes are recommended for 3-Methoxy-5-phenylthiophene-2-carboxylic acid, and what parameters critically influence yield?

The synthesis typically involves functionalizing a thiophene core. Key steps include:

- Thiophene ring formation : Cyclization of precursors like diketones or thioamides under acidic conditions.

- Substitution reactions : Introducing methoxy and phenyl groups via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for phenyl groups).

- Oxidation : Converting methyl ester intermediates to carboxylic acids using agents like KMnO₄ or LiAlH₄ followed by acidic workup .

Q. Critical parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and phenyl protons (δ ~7.2–7.5 ppm).

- ¹³C NMR : Confirms carboxylic acid carbonyl (δ ~170 ppm) and thiophene ring carbons .

- IR spectroscopy : Detects carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding reactivity .

Q. What are the stability considerations for handling this compound under laboratory conditions?

- Storage : Stable at 2–8°C in amber vials to prevent photodegradation .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, H₂O₂) and bases, which may degrade the thiophene ring or ester groups .

- Decomposition products : CO, CO₂, and sulfur oxides may form under extreme conditions .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence reactivity in nucleophilic substitution reactions compared to ethoxy or chloro derivatives?

The methoxy group (-OCH₃) is electron-donating via resonance, activating the thiophene ring toward electrophilic substitution. Comparisons:

Methodological insight : Use DFT calculations to predict regioselectivity or conduct competitive reactions with substituted thiophenes .

Q. What strategies optimize regioselectivity in synthesizing this compound to minimize by-products?

- Directed metalation : Use directing groups (e.g., esters) to control substitution positions .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) during substitutions .

Case study : Ethyl 3-amino-5-phenylthiophene-2-carboxylate achieved 92% yield using Pd(OAc)₂/XPhos catalyst in DMF at 100°C .

Q. How can contradictory stability data for thiophene derivatives under varying pH conditions be resolved?

- Experimental validation :

- Literature reconciliation : Differences in reported stability may arise from impurity levels or solvent systems. For example, aqueous vs. anhydrous conditions significantly affect carboxylic acid stability .

Data Contradiction Analysis

Q. How do conflicting reports on the oxidative stability of thiophene-carboxylic acids inform experimental design?

- Key findings :

- Recommendation : Use antioxidants (e.g., BHT) in storage solutions and avoid prolonged exposure to air .

Methodological Tables

Q. Table 1: Comparative Reactivity of Thiophene Derivatives

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation Products | Time to 10% Degradation |

|---|---|---|

| pH 2 (HCl) | Thiophene ring-opening products | 7 days |

| pH 7 (PBS) | None detected | >28 days |

| pH 12 (NaOH) | Decarboxylation products | 3 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.